molecular formula C22H28N2O B5856949 4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide

4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide

Cat. No. B5856949
M. Wt: 336.5 g/mol
InChI Key: DBBOTEBIEYTHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide, also known as A-796260, is a synthetic compound that belongs to the class of opioid receptor agonists. It is a potent and selective agonist of the mu-opioid receptor and has been extensively studied for its potential applications in pain management and addiction treatment.

Mechanism of Action

4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide exerts its pharmacological effects by binding to the mu-opioid receptor and activating downstream signaling pathways that lead to the inhibition of pain transmission and the modulation of reward pathways in the brain. It has been shown to be highly effective in reducing pain sensitivity and suppressing drug-seeking behavior in preclinical models.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have a low potential for producing tolerance, dependence, and abuse liability, which are common side effects of traditional opioid drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide for lab experiments is its high selectivity and affinity for the mu-opioid receptor, which allows for precise targeting of this receptor subtype. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of 4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide and related compounds. These include the optimization of its pharmacological properties, such as its half-life and bioavailability, the exploration of its potential applications in the treatment of other conditions, such as depression and anxiety, and the investigation of its mechanisms of action at the molecular level. Additionally, the development of novel drug delivery systems, such as sustained-release formulations, may enhance the therapeutic potential of this compound and improve its clinical utility.

Synthesis Methods

The synthesis of 4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide involves several steps, including the preparation of the key intermediate 2-(4-methyl-1-piperidinyl)phenylboronic acid, which is then coupled with 4-isopropylbenzoyl chloride in the presence of a palladium catalyst. The resulting product is purified through column chromatography and recrystallization to obtain this compound in high purity.

Scientific Research Applications

4-isopropyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has been widely used in scientific research to investigate its potential applications in pain management and addiction treatment. It has been shown to have a high affinity and selectivity for the mu-opioid receptor, which is a key target for the development of new analgesic and anti-addiction drugs.

properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-16(2)18-8-10-19(11-9-18)22(25)23-20-6-4-5-7-21(20)24-14-12-17(3)13-15-24/h4-11,16-17H,12-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBOTEBIEYTHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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